
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. Curcumin has been studied extensively for its potential therapeutic properties and has shown promising results in numerous scientific studies.
Mécanisme D'action
The mechanism of action of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione is not fully understood, but it has been shown to modulate a variety of molecular targets. It has been shown to inhibit the activity of several enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. Curcumin has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, to modulate the immune system, and to improve cardiovascular health. Curcumin has also been shown to improve cognitive function and to reduce the risk of developing neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also safe and non-toxic. However, 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione has some limitations in lab experiments. It is poorly soluble in water, which can make it difficult to administer in some experiments. It is also subject to rapid metabolism and elimination, which can limit its effectiveness in some experiments.
Orientations Futures
There are many potential future directions for research on 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. One area of research is the development of new formulations of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione that are more soluble and bioavailable. Another area of research is the identification of new molecular targets for 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in humans. Finally, there is a need for more research on the potential use of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in combination with other therapies for the treatment of various diseases.
Méthodes De Synthèse
Curcumin can be extracted from the turmeric plant or can be synthesized in the laboratory. The most common method for synthesizing 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione involves the condensation of acetylacetone with two equivalents of phenylhydrazine in the presence of a base.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H |
Clé InChI |
VDXHWPFTLGPVEY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
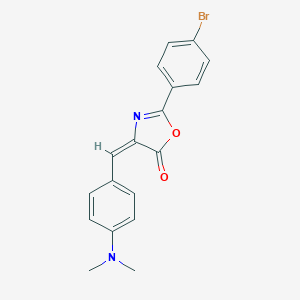
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
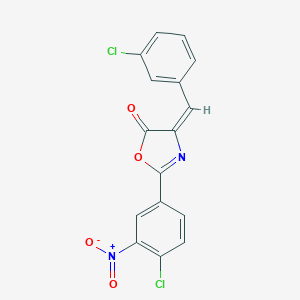
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
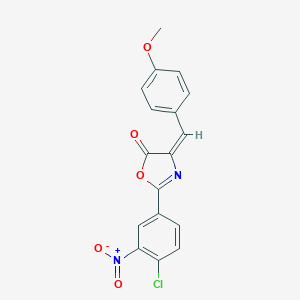
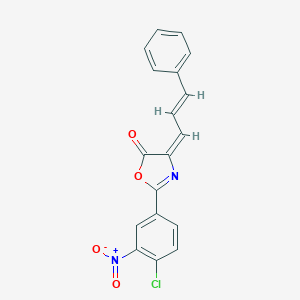
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
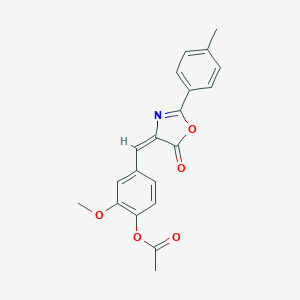
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
